molecular formula C20H18F2N2O3S2 B12194835 N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide

Cat. No.: B12194835
M. Wt: 436.5 g/mol
InChI Key: MCCRUAQZZGEOSB-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core substituted with two 4-fluorophenyl groups and a 4-fluorobenzyl moiety. The sulfone group (5,5-dioxido) enhances polarity and metabolic stability, while the acetamide linkage contributes to hydrogen-bonding interactions. Synthetically, it is likely derived via cyclization and amidation steps, similar to methods used for structurally related compounds (e.g., TFAA-mediated acetamide formation in ) .

Properties

Molecular Formula

C20H18F2N2O3S2

Molecular Weight

436.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C20H18F2N2O3S2/c21-15-5-1-13(2-6-15)9-19(25)23-20-24(10-14-3-7-16(22)8-4-14)17-11-29(26,27)12-18(17)28-20/h1-8,17-18H,9-12H2

InChI Key

MCCRUAQZZGEOSB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=C(C=C3)F)N2CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the fluorobenzyl and fluorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorobenzyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : Yields for structurally related acetamides (: 72–79%) suggest feasible large-scale synthesis for the target compound .
  • Therapeutic Potential: Fluorinated thiazole derivatives () and benzothiazoles () show promise in anti-inflammatory and antimicrobial contexts, supporting further testing of the target molecule .
  • SAR Insights : Substitution at the benzyl position (e.g., 4-fluoro vs. 2,4-difluoro in ) significantly impacts target affinity and selectivity, warranting structure-activity relationship (SAR) studies .

Biological Activity

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorobenzyl group : Enhances lipophilicity and may influence receptor interactions.
  • Thieno[3,4-d][1,3]thiazole core : Known for various biological activities, including antimicrobial and anticancer properties.
  • Acetamide moiety : Often linked to analgesic and anti-inflammatory effects.

The molecular formula can be represented as C19H18F2N2O3SC_{19}H_{18}F_{2}N_{2}O_{3}S.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds with similar structural motifs. For instance:

  • Mechanism of Action : The thiazole ring is known to inhibit cell proliferation in various cancer cell lines. Research suggests that compounds targeting specific kinases or pathways involved in tumor growth show promise in reducing tumor size and metastasis.
  • Case Study : A recent study demonstrated that a related thiazole derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent cytotoxicity.

Antimicrobial Activity

Compounds containing thiazole and oxadiazole derivatives have shown significant antimicrobial properties.

  • Research Findings : A study evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds possess minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various strains.
CompoundMIC (µg/mL)Bacterial Strain
Compound A16Staphylococcus aureus
Compound B32Escherichia coli

Neuroprotective Effects

Neuroprotective potential has also been explored, particularly in models of neurodegenerative diseases.

  • Mechanism : Compounds with similar structures have been found to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.
  • Case Study : In a zebrafish model of epilepsy, a related compound demonstrated significant neuroprotective effects by modulating serotonin and GABA levels, suggesting potential applications in treating seizure disorders.

Analgesic Properties

The acetamide group is often linked to analgesic effects.

  • Research Evidence : Studies indicate that compounds with similar functional groups exhibit significant pain relief in animal models, potentially through the inhibition of cyclooxygenase enzymes.

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its therapeutic application.

  • Toxicity Studies : Preliminary toxicity assessments have shown no significant adverse effects at therapeutic doses in rodent models. Further studies are necessary for long-term safety evaluation.

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